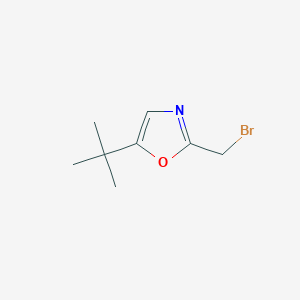![molecular formula C11H16N2O2 B6278973 [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol CAS No. 2260917-94-8](/img/no-structure.png)
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol, also known as 4-amino-2-morpholin-2-ylphenylmethanol, is an organic compound that has been studied for its potential use in a variety of scientific applications. This compound is a chiral secondary amine, meaning that it has two different optical isomers, and it is commonly used in the synthesis of other compounds. It has been studied for its ability to act as a catalyst in a variety of reactions, and it has been used in the synthesis of drugs, polymers, and other materials.
科学的研究の応用
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, such as the synthesis of drugs, polymers, and other materials. It has also been used in the synthesis of chiral compounds, as well as in the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the synthesis of new drugs and other materials.
作用機序
The mechanism of action of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol is not well understood. However, it is believed that the compound acts as a catalyst in a variety of reactions by forming a complex with the reactants. This complex then undergoes a series of steps to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol are not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as the enzyme that catalyzes the hydrolysis of acetylcholine. Additionally, it has been suggested that the compound may act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
実験室実験の利点と制限
The use of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol in lab experiments has several advantages. The compound is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, the compound has a low toxicity, which makes it safe to use in laboratory experiments. However, the compound also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable, which can limit its use in some experiments.
将来の方向性
Given the potential of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol, there are a number of potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential of the compound as a catalyst in a variety of reactions. Furthermore, research could be conducted to investigate the potential of the compound as a drug or a drug precursor. Finally, further research could be conducted to investigate the potential of the compound as a material for the synthesis of new drugs and other materials.
合成法
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol can be synthesized using a variety of methods. One method involves the reaction of morpholine with 2-chloro-4-aminophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol and 2-chloro-4-aminophenol as the main products. Another method involves the reaction of morpholine with 2-amino-4-chlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanolrpholin-2-ylphenylmethanol and 2-amino-4-chlorophenol as the main products.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-aminophenol", "2-chloroethanol", "morpholine", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-aminophenol is reacted with 2-chloroethanol in the presence of sodium hydroxide to form 2-(2-hydroxyethylamino)phenol.", "Step 2: 2-(2-hydroxyethylamino)phenol is then reacted with morpholine in the presence of hydrochloric acid to form [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol.", "Step 3: The product is purified by extraction with diethyl ether, followed by washing with water, drying over sodium sulfate, and evaporation of the solvent to yield the final product as a white solid." ] } | |
CAS番号 |
2260917-94-8 |
分子式 |
C11H16N2O2 |
分子量 |
208.3 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



